molecular formula C12H14N6O5 B12910072 N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid CAS No. 918334-47-1

N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid

Cat. No.: B12910072
CAS No.: 918334-47-1
M. Wt: 322.28 g/mol
InChI Key: AOISXZRJLCTRDW-LURJTMIESA-N
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Description

(S)-2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)succinic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a succinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)succinic acid typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a purine derivative with a suitable alkylating agent, followed by amide bond formation with succinic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)succinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

(S)-2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)succinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

Uniqueness

(S)-2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)succinic acid is unique due to its specific structural features and the combination of functional groups. This uniqueness allows it to participate in a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918334-47-1

Molecular Formula

C12H14N6O5

Molecular Weight

322.28 g/mol

IUPAC Name

(2S)-2-[[2-(6-methylimino-7H-purin-3-yl)acetyl]amino]butanedioic acid

InChI

InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-9)18(5-16-10)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,14,15)(H,17,19)(H,20,21)(H,22,23)/t6-/m0/s1

InChI Key

AOISXZRJLCTRDW-LURJTMIESA-N

Isomeric SMILES

CN=C1C2=C(N=CN2)N(C=N1)CC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CN=C1C2=C(N=CN2)N(C=N1)CC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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